2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898774-22-6
VCID: VC2301205
InChI: InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3
SMILES: COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl
Molecular Formula: C16H14Cl2O2
Molecular Weight: 309.2 g/mol

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

CAS No.: 898774-22-6

Cat. No.: VC2301205

Molecular Formula: C16H14Cl2O2

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone - 898774-22-6

Specification

CAS No. 898774-22-6
Molecular Formula C16H14Cl2O2
Molecular Weight 309.2 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3
Standard InChI Key FVQSHPPZBVMCCY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl
Canonical SMILES COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Features

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone possesses a complex molecular structure with several key features that define its chemical behavior. The compound contains a propiophenone core consisting of a phenyl ring connected to a carbonyl group, which is further attached to a two-carbon chain linked to another aromatic ring. The first phenyl ring (designated as the 2',6' positions) contains two chlorine atoms, while the terminal phenyl ring contains a methoxy group at the ortho position .

The presence of the two chlorine atoms at the 2' and 6' positions creates steric hindrance around the carbonyl group, potentially affecting the reactivity of this functional group. Meanwhile, the methoxy substituent on the second phenyl ring contributes to the electronic properties of the molecule, potentially influencing its interaction with various receptors or enzymes in biological systems.

Molecular and Physical Properties

The molecular formula of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is C16H14Cl2O2, with a precise molecular weight of 309.19 g/mol . This molecular weight places it in the mid-range for organic compounds, neither too small to be highly volatile nor too large to present significant bioavailability challenges. The exact mass of the compound has been determined to be 308.0370851 Da, which is valuable for analytical identification purposes .

Table 1 below summarizes the key physical and chemical properties of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone:

PropertyValueReference
Molecular FormulaC16H14Cl2O2
Molecular Weight309.19 g/mol
Exact Mass308.0370851 Da
Boiling Point396.5±37.0 °C (Predicted)
Density1.256±0.06 g/cm³ (Predicted)
XLogP3-AA4.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

The XLogP3-AA value of 4.7 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility . The absence of hydrogen bond donors (0) and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) influence its interaction with biological macromolecules and solvent systems . The five rotatable bonds in the molecule contribute to its conformational flexibility, which may be relevant for its potential binding to biological targets .

Nomenclature and Identification

Systematic Naming and Synonyms

The compound 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is known by several names in chemical literature and databases, reflecting different naming conventions and systems. The primary name highlights the substitution pattern on the propiophenone backbone, specifically indicating the positions of the chloro and methoxyphenyl substituents.

The following are recognized synonyms for this compound:

  • 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone (primary name)

  • 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one (systematic IUPAC name)

  • 1-Propanone, 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)- (CAS index name)

Identification Codes and Registry Numbers

Physical and Chemical Characteristics

Solubility and Partition Coefficient

The computed XLogP3-AA value of 4.7 suggests that 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone has significant lipophilicity . This property indicates that the compound would have limited water solubility but would be relatively soluble in organic solvents such as ethanol, acetone, and chloroform. The lipophilic nature of the compound also suggests it would have good membrane permeability, which could be relevant for potential pharmaceutical applications.

Structural Properties Affecting Reactivity

Several structural features of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone contribute to its chemical reactivity:

  • The carbonyl group (C=O) serves as an electrophilic center that can participate in nucleophilic addition reactions.

  • The two chlorine atoms at the 2' and 6' positions influence the electronic distribution around the carbonyl group and may also participate in substitution reactions.

  • The methoxy group on the second phenyl ring contributes electron density to the aromatic system and may influence the reactivity of the ring toward electrophilic substitution reactions.

  • The five rotatable bonds provide conformational flexibility that may affect the compound's ability to interact with various molecular targets .

Synthesis and Production Methods

Propiophenones are typically synthesized through Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone, this might involve the reaction of 2,6-dichlorobenzoyl chloride with a suitable derivative of 2-methoxyphenylethane.

Alternative synthetic approaches might include:

  • Claisen condensation between appropriate esters and ketones followed by reduction

  • Michael addition reactions

  • Cross-coupling reactions catalyzed by transition metals

Specific reaction conditions, yields, and purification methods would need to be optimized based on the particular synthetic route chosen.

CompoundStructural DifferencesExpected Impact on Properties
2',6'-Dichloro-3-(2-methoxyphenyl)propiophenoneReference compoundBaseline properties
2',6'-Dichloro-3-phenylpropiophenoneLacks methoxy groupReduced electron density, potentially different receptor interactions
2'-Chloro-3-(2-methoxyphenyl)propiophenoneOnly one chlorine atomAltered steric properties, potentially different reactivity
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneMethyl instead of chloro substituentsDifferent electronic properties, potentially altered biological activity

This comparative framework helps in understanding how specific structural modifications might influence the chemical, physical, and potentially biological properties of these related compounds.

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